1-O-tert-butyl 2-O-methyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate

Chiral resolution Medicinal chemistry Isomeric purity

1-O-tert-butyl 2-O-methyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate (CAS 1025782-34-6) is an enantiopure piperidine derivative (C12H21NO5, MW: 259.30 g/mol) featuring a strategically positioned (2S)-carboxylate, a 6-hydroxy group, and two orthogonal carboxyl protecting groups: a base-labile methyl ester and an acid-labile tert-butyl carbamate. This architecture positions it as a highly specific chiral intermediate in medicinal chemistry, distinct from other positional isomers or analogs with non-orthogonal protection, by enabling selective, sequential deprotection for targeted molecular extension.

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
CAS No. 1025782-34-6
Cat. No. B12118203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-tert-butyl 2-O-methyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate
CAS1025782-34-6
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CCCC1O)C(=O)OC
InChIInChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8(10(15)17-4)6-5-7-9(13)14/h8-9,14H,5-7H2,1-4H3/t8-,9?/m0/s1
InChIKeyUMASOLDPFPVAHB-IENPIDJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-O-tert-butyl 2-O-methyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate (CAS 1025782-34-6): A Chiral Building Block with Orthogonal Protecting Groups


1-O-tert-butyl 2-O-methyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate (CAS 1025782-34-6) is an enantiopure piperidine derivative (C12H21NO5, MW: 259.30 g/mol) featuring a strategically positioned (2S)-carboxylate, a 6-hydroxy group, and two orthogonal carboxyl protecting groups: a base-labile methyl ester and an acid-labile tert-butyl carbamate . This architecture positions it as a highly specific chiral intermediate in medicinal chemistry, distinct from other positional isomers or analogs with non-orthogonal protection, by enabling selective, sequential deprotection for targeted molecular extension [1].

Why Substituting 1025782-34-6 with 4-Hydroxy or 5-Hydroxy Piperidine Isomers Leads to Experimental Failure


The precise regio- and stereochemistry of 1025782-34-6 are non-negotiable for target-oriented synthesis. While the 1-tert-butyl 2-methyl (2S,5R)-5-hydroxypiperidine isomer (CAS 227758-96-5) shares the same molecular formula, molecular weight, and orthogonal protecting group strategy, the migration of the hydroxyl group from the 6-position to the 5-position fundamentally alters the molecule's topology and hydrogen-bonding geometry [1]. This structural variance dictates the diastereomeric outcome of subsequent reactions and the biological conformation of final compounds. Similarly, replacing it with the (2S,4R)-4-hydroxy isomer (CAS 254882-06-9) introduces a different spatial arrangement of the functional handle, which is incompatible with structure-activity relationships (SAR) developed around a 6-hydroxy-substituted piperidine core, where the position of the oxygen atom is critical for target engagement or downstream cyclization reactions .

Quantitative Head-to-Head Evidence for Selecting 1025782-34-6 Over Its Closest Analogs


Differentiation by Hydroxyl Group Position: 6-OH vs. 5-OH Analog

A direct structural comparison confirms that 1025782-34-6 features a hydroxyl group at the 6-position of the piperidine ring, creating a 1,3-relationship with the (2S)-carboxylate. Its closest commercial analog, 1-tert-butyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate (CAS 227758-96-5), contains the hydroxyl group at the 5-position. This positional difference is confirmed by distinct InChIKey identifiers (RNMVWSAJMIKMDY-DTWKUNHWSA-N for the 6-OH vs. SCKQPFVBRJQINF-BDAKNGLRSA-N for the 5-OH), representing unique connectivity and stereochemistry [1]. While both share identical physicochemical descriptors (XLogP3-AA = 0.9, Molecular Weight = 259.30 g/mol, H-Bond donors = 1, H-Bond acceptors = 5, Rotatable bonds = 4), the divergent hydroxyl placement leads to different reactivities and synthetic outcomes [2].

Chiral resolution Medicinal chemistry Isomeric purity

Orthogonal Protection Strategy: Selective Deprotection Potential vs. Di-tert-butyl Analog

The target compound possesses two electronically distinct carboxyl protecting groups: an acid-labile tert-butyl carbamate (Boc) at the 1-position and a base-labile methyl ester at the 2-position. This is in direct contrast to the di-tert-butyl analog, (2S)-6-hydroxypiperidine-1,2-dicarboxylate di-tert-butyl ester, which features two identical acid-labile Boc groups. The orthogonal strategy of 1025782-34-6 permits a demonstrably different synthetic sequence: selective removal of the methyl ester under basic conditions (e.g., LiOH, THF/H2O) can be achieved without affecting the N-Boc protection, or vice versa, enabling sequential functionalization that is impossible with the symmetrically protected di-tert-butyl analog [1].

Orthogonal protection Solid-phase synthesis Chemoselective deprotection

Enantiomeric Purity: (2S) Configuration vs. Racemic or (2R) Mixtures

1025782-34-6 is offered as a single, defined (2S)-enantiomer, which is critical for the asymmetric synthesis of bioactive molecules. While racemic mixtures of similar N-Boc-2-carboxylate piperidines (e.g., N-Boc-DL-pipecolic acid methyl ester) are commercially available at lower cost, their use introduces an unwanted stereochemical variable that halves the yield of the desired enantiomer and necessitates costly chiral separation steps. The target compound is specified with 98% chemical purity , providing a reliable baseline for enantioselective transformations where the optical purity of the starting material directly dictates the diastereomeric excess of the product.

Enantioselective synthesis Chiral pool Asymmetric catalysis

Optimal Application Scenarios for 1-O-tert-butyl 2-O-methyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate Based on Evidence


Synthesis of 6-Substituted Lysine Analogs for Collagen Cross-Linking Studies

The (2S)-6-hydroxypiperidine core is a direct precursor for the synthesis of 5-hydroxylysine and related amino acids, which are critical for understanding collagen structure and disease. The orthogonal protecting groups of 1025782-34-6 allow for the selective manipulation required to build the lysine side chain, a synthetic challenge not met by symmetrically protected or regioisomeric analogs .

Construction of Conformationally Constrained Peptidomimetics

The 6-hydroxy group provides a unique vector for introducing further functionalization while the (2S)-carboxylate maintains the backbone configuration for peptide mimicry. The ability to sequentially deprotect the methyl ester and N-Boc group makes this compound the privileged scaffold for solid-phase peptide synthesis where precise order of deprotection is mandatory .

Chiral Intermediate for CNS-Targeted Drug Candidates

Piperidine derivatives with a 6-hydroxy motif are a recurring pharmacophore in CNS drug discovery. The guaranteed (2S)-enantiopurity at 98% chemical purity eliminates the risk of introducing the inactive enantiomer, which is a significant procurement risk when sourcing cheaper racemic piperidine carboxylates. This ensures that initial SAR data derived from this building block is reproducible and directly translatable to lead optimization.

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